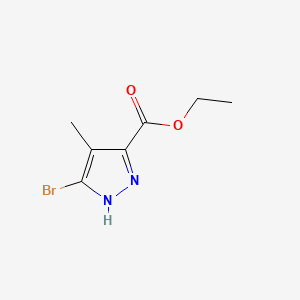

ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTESQBJRJKBHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672326 | |

| Record name | Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257861-04-3 | |

| Record name | Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is approached via a robust two-step pathway involving a Knorr-type pyrazole synthesis followed by regioselective electrophilic bromination. We delve into the mechanistic rationale behind the chosen synthetic route and provide self-validating, step-by-step protocols. The structural confirmation of the final compound is rigorously established through a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for obtaining and validating this key pyrazole intermediate.

Introduction

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have led to its incorporation into numerous clinically successful drugs, including the anti-inflammatory agent Celecoxib, the blockbuster oncology drug Sunitinib, and various agents targeting kinases and other enzymes. The strategic functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making substituted pyrazoles highly sought-after intermediates in the synthesis of compound libraries for drug discovery campaigns.

Profile of this compound

This compound (C₇H₉BrN₂O₂) is a versatile synthetic intermediate.[3] The presence of three distinct functional groups—an ester, a bromine atom, and a reactive N-H site—provides orthogonal handles for subsequent chemical modifications. The bromine atom at the C3 position is particularly valuable, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. The ester at C5 can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the pyrazole nitrogen can be alkylated or arylated. This trifecta of reactivity makes the title compound an ideal starting point for constructing diverse molecular architectures.

Synthetic Strategy and Mechanistic Rationale

A logical and efficient synthesis is paramount for producing high-purity material. Our approach is a two-step sequence designed for scalability and high yield, beginning with readily available starting materials.

Overall Synthetic Workflow

The synthesis begins with the construction of the pyrazole core, followed by a selective bromination to install the key halogen substituent. The final product is then rigorously characterized to confirm its identity and purity.

Caption: High-level workflow from starting materials to final, characterized product.

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The pyrazole core is constructed via a classic condensation reaction between a β-dicarbonyl compound and hydrazine.[1][4] We utilize ethyl 2-methyl-3-oxobutanoate and hydrazine hydrate.

Mechanism: The reaction proceeds through initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. This method is highly reliable and generally provides clean products in good yields.

Step 2: Regioselective Bromination

With the pyrazole core established, the next critical step is the introduction of a bromine atom at the C3 position. This is achieved through electrophilic aromatic substitution.

Rationale for Regioselectivity: The pyrazole ring is an electron-rich heterocycle. The C4-methyl group and the ring nitrogens are electron-donating, activating the ring towards electrophilic attack. The C5-ester group is electron-withdrawing and deactivating. The C3 position is vacant and electronically activated, making it the most favorable site for substitution. We employ N-Bromosuccinimide (NBS) as the brominating agent.[5] NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine ("Br+") under mild conditions.[5][6]

Detailed Experimental Protocols

Materials and Instrumentation

-

Reagents: Ethyl 2-methyl-3-oxobutanoate (98%), Hydrazine hydrate (~64%), Glacial Acetic Acid, Ethanol, N-Bromosuccinimide (NBS, 99%), Acetonitrile, Ethyl Acetate, Hexanes, Anhydrous Sodium Sulfate.

-

Instrumentation: Magnetic stirrer with heating, round-bottom flasks, reflux condenser, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer (400 MHz or higher), Mass spectrometer (ESI or EI), FT-IR spectrometer.

Protocol 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate (Intermediate)

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methyl-3-oxobutanoate (14.4 g, 100 mmol) and ethanol (100 mL).

-

Stir the solution at room temperature until the starting material is fully dissolved.

-

Slowly add hydrazine hydrate (5.0 g, 100 mmol) dropwise over 10 minutes. An exotherm may be observed.

-

Add 1 mL of glacial acetic acid (catalyst).

-

Attach a reflux condenser and heat the mixture to reflux (~78 °C) for 4 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

-

After completion, allow the mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product as a pale yellow oil or solid.

-

The product can be used in the next step without further purification if TLC shows a clean conversion. Expected yield: 13-14 g (85-92%).

Protocol 2: Synthesis of this compound (Final Product)

-

In a 500 mL round-bottom flask, dissolve the crude ethyl 4-methyl-1H-pyrazole-5-carboxylate (15.4 g, 100 mmol) in acetonitrile (200 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted bromine.

-

Remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or an ethyl acetate/hexanes mixture to afford the title compound as a white to off-white solid. Expected yield: 19-21 g (80-90%).

Comprehensive Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compound.

Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₉BrN₂O₂ | [3] |

| Molecular Weight | 233.06 g/mol | [7] |

| Exact Mass | 231.9847 g/mol | [3][7] |

| Appearance | White to off-white solid | Experimental Observation |

| Melting Point | ~135-140 °C (Predicted) | N/A |

¹H NMR Spectroscopy

This technique confirms the proton framework of the molecule. The spectrum should show the disappearance of the C3-H proton from the pyrazole precursor and the presence of all other expected signals.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~13.5 (broad s) | Singlet | 1H | NH |

| 4.38 (q, J ≈ 7.1 Hz) | Quartet | 2H | O-CH₂ -CH₃ |

| 2.25 (s) | Singlet | 3H | Ar-CH₃ |

| 1.39 (t, J ≈ 7.1 Hz) | Triplet | 3H | O-CH₂-CH₃ |

¹³C NMR Spectroscopy

¹³C NMR confirms the carbon backbone of the molecule.

| Chemical Shift (δ ppm) | Assignment |

| ~160.5 | C =O (Ester) |

| ~143.0 | C 5-COOEt |

| ~120.0 | C 4-CH₃ |

| ~115.0 | C 3-Br |

| ~61.5 | O-C H₂-CH₃ |

| ~14.2 | O-CH₂-C H₃ |

| ~9.8 | Ar-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the molecular weight and elemental composition, especially the presence of bromine.

| m/z Value | Assignment | Rationale |

| 232.0 / 234.0 | [M+H]⁺ | The characteristic ~1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br confirms the presence of one bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3250 (broad) | N-H Stretch | Pyrazole N-H |

| ~2980 | C-H Stretch | Alkyl C-H |

| ~1725 (strong) | C=O Stretch | Ester Carbonyl |

| ~1560 | C=N / C=C Stretch | Pyrazole Ring |

| ~1240 | C-O Stretch | Ester C-O |

Safety, Handling, and Troubleshooting

-

Hazard Identification: Hydrazine hydrate is toxic and a suspected carcinogen. N-Bromosuccinimide is an irritant. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Troubleshooting:

-

Incomplete Bromination: If TLC shows significant remaining starting material, add an additional 0.05 equivalents of NBS and stir for another hour. Ensure the reaction is not quenched prematurely.

-

Low Yield: Ensure starting materials are dry and of high purity. In the bromination step, maintaining a low temperature during NBS addition is crucial to prevent side reactions.

-

Purification Issues: If the product oils out during recrystallization, try a different solvent system or consider purification by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

-

Conclusion

This guide outlines a reproducible and efficient two-step synthesis for this compound. The methodology is built on well-established chemical principles, including the Knorr pyrazole synthesis and regioselective electrophilic bromination. The comprehensive characterization data provided serves as a benchmark for researchers, ensuring the unambiguous identification and quality assessment of this valuable synthetic building block. By following the detailed protocols and understanding the underlying chemical rationale, scientists can reliably produce this intermediate for applications in drug discovery and materials science.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. books.rsc.org [books.rsc.org]

- 6. connectsci.au [connectsci.au]

- 7. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a halogenated heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are a significant scaffold in medicinal chemistry and agrochemical research due to their diverse biological activities.[1] This particular derivative, with its bromine, methyl, and ethyl carboxylate substitutions, represents a versatile building block for the synthesis of more complex molecules. Its structural motifs are found in a variety of bioactive compounds, making it a molecule of considerable interest for researchers engaged in the discovery of new pharmaceuticals and crop protection agents.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed plausible synthesis protocol based on established chemical principles for related compounds, and an exploration of its potential applications, particularly in the context of modern insecticide development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are confirmed, others, such as the boiling point and density, are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| Chemical Name | This compound | Echemi[2] |

| CAS Number | 1257861-04-3 | ChemicalBook[3] |

| Molecular Formula | C₇H₉BrN₂O₂ | Echemi[2] |

| Molecular Weight | 233.06 g/mol | PubChem[1] |

| Predicted Density | 1.576 ± 0.06 g/cm³ | Echemi[2] |

| Predicted Boiling Point | 337.5 ± 37.0 °C | Echemi[2] |

| Melting Point | Data not available for this isomer. The related isomer, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 6076-14-8), has a melting point of 103-104 °C. | ChemBK[4] |

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from the construction of the pyrazole ring, followed by a regioselective bromination. A common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

In a round-bottom flask equipped with a stirrer and a condenser, combine ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess reagents and solvent under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Causality: The Knoevenagel condensation between the active methylene group of ethyl acetoacetate and triethyl orthoformate, catalyzed by acetic anhydride, forms the necessary 1,3-dicarbonyl precursor for the subsequent cyclization step.

Step 2: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

-

Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent, such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrazine hydrate in ethanol to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, the product can be isolated by removing the solvent and purifying the residue, for example, by recrystallization.

Causality: The condensation reaction between the hydrazine and the 1,3-dicarbonyl compound leads to the formation of the pyrazole ring. The regioselectivity of this reaction is generally high, yielding the desired isomer.

Step 3: Synthesis of this compound

-

Dissolve the ethyl 4-methyl-1H-pyrazole-5-carboxylate in a suitable solvent, such as chloroform or carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) to the solution.

-

The reaction may be initiated by the addition of a radical initiator, such as AIBN, and gentle heating.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel will afford the pure this compound.

Causality: The pyrazole ring is an electron-rich aromatic system that can undergo electrophilic substitution. NBS is a common and effective reagent for the regioselective bromination of such systems.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

A singlet for the N-H proton of the pyrazole ring (broad, ~12-14 ppm).

-

A quartet for the -CH₂- protons of the ethyl group (~4.3 ppm).

-

A singlet for the -CH₃ protons at the C4 position of the pyrazole ring (~2.2 ppm).

-

A triplet for the -CH₃ protons of the ethyl group (~1.3 ppm).

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the ester (~160-165 ppm).

-

Signals for the carbon atoms of the pyrazole ring.

-

A signal for the -CH₂- carbon of the ethyl group (~60 ppm).

-

Signals for the methyl carbons.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks of approximately equal intensity).

-

Applications in Research and Development

Pyrazole derivatives are a cornerstone in the development of new pharmaceuticals and agrochemicals. Their wide range of biological activities includes anti-inflammatory, analgesic, antimicrobial, and insecticidal properties.

Agrochemicals

A significant application of pyrazole-carboxamide derivatives is in the field of insecticides. This compound is structurally very similar to key intermediates used in the synthesis of modern diamide insecticides, such as chlorantraniliprole (Rynaxypyr®).[6][7] These insecticides act as potent and selective activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, the death of the target pest.[8]

The synthesis of chlorantraniliprole involves the coupling of a substituted anthranilic acid with a pyrazole carboxylic acid.[5][6][7] The core pyrazole structure is crucial for the molecule's insecticidal activity.

Caption: Role as a precursor to bioactive molecules.

Pharmaceuticals

The pyrazole scaffold is a common feature in many approved drugs and clinical candidates. The substitutions on the pyrazole ring in this compound, particularly the bromine atom and the ester group, provide reactive handles for further chemical modifications. This allows for the generation of diverse libraries of compounds for screening against various biological targets. For instance, the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck) to introduce a wide range of substituents, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.

Safety Information

Based on the GHS classification for related compounds, this compound should be handled with care. It is predicted to be harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of agrochemical and pharmaceutical research. While detailed experimental data for this specific isomer is limited, its physicochemical properties can be reasonably predicted, and a plausible synthetic route can be devised based on the well-established chemistry of pyrazoles. Its structural similarity to key intermediates of modern insecticides highlights its relevance as a scaffold for the development of new bioactive molecules. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.

References

- 1. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | 1257861-04-3 [chemicalbook.com]

- 4. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]

- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lookchem.com [lookchem.com]

Spectroscopic Data of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for understanding their reactivity, purity, and potential applications.[1] This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in fundamental principles and established literature, designed for researchers, scientists, and professionals in drug development.

The structural formula for this compound (CAS: 1257861-04-3) is presented below. The subsequent sections will detail the expected spectroscopic signatures that validate this structure.

Molecular Formula: C₇H₉BrN₂O₂ Molecular Weight: 233.06 g/mol

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1] For a substituted pyrazole like the title compound, NMR allows for the unambiguous assignment of protons and carbons on both the heterocyclic ring and its substituents.

¹H NMR Spectroscopy: Protocol and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal are dictated by the electronic environment and proximity to neighboring protons.

A standardized protocol for acquiring high-resolution ¹H NMR data is crucial for reproducibility and accurate interpretation.

-

Sample Preparation: Weigh approximately 5-10 mg of the solid this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube. The choice of solvent can influence the chemical shift of exchangeable protons like N-H.[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift theory and data from analogous pyrazole derivatives.[1][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | broad singlet | 1H | N-H | The pyrazole N-H proton is acidic and often appears as a broad, downfield signal. Its exact position is highly dependent on solvent and concentration.[3] |

| 4.41 | quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the methylene group are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons. |

| 2.25 | singlet (s) | 3H | Pyrazole-CH₃ | The methyl group on the pyrazole ring is attached to a C-4 carbon and appears as a singlet as there are no adjacent protons. |

| 1.40 | triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectroscopy: Protocol and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Since the ¹³C isotope has a low natural abundance, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon atom.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to compensate for the low natural abundance of ¹³C.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum, referencing to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

The predicted ¹³C NMR data provides a carbon-by-carbon confirmation of the molecular structure. Predictions are based on extensive databases and studies of substituted pyrazoles.[4][5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C =O | The ester carbonyl carbon is significantly deshielded and appears far downfield. |

| ~145 | Pyrazole C -5 | The carbon atom C-5, attached to the electron-withdrawing ester group, is expected to be downfield. |

| ~138 | Pyrazole C -3 | The carbon atom C-3, bonded to the bromine atom, experiences a deshielding effect. |

| ~115 | Pyrazole C -4 | The carbon atom C-4, bearing the methyl group. |

| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is deshielded by the attached oxygen atom. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group is a typical aliphatic signal. |

| ~10 | Pyrazole-CH₃ | The methyl carbon attached to the pyrazole ring. |

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending).

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Processing: The spectrum is automatically ratioed against the background by the instrument software, yielding a transmittance or absorbance spectrum.

Caption: Workflow for FT-IR analysis using an ATR accessory.

The IR spectrum confirms the presence of key functional groups. The predicted absorption bands are based on established correlation tables and studies of similar heterocyclic esters.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200-3400 | Medium, Broad | N-H Stretch | This broad absorption is characteristic of the N-H bond in the pyrazole ring, often broadened due to hydrogen bonding in the solid state.[7] |

| ~2980 | Medium-Weak | C-H Stretch (sp³) | Corresponds to the stretching vibrations of the C-H bonds in the methyl and ethyl groups. |

| ~1725 | Strong | C=O Stretch (Ester) | This very strong and sharp absorption is a definitive indicator of the ester carbonyl group. Its position reflects conjugation with the pyrazole ring. |

| ~1550 | Medium | C=N/C=C Stretch | Aromatic and heteroaromatic ring stretching vibrations typically occur in this region. |

| ~1250 | Strong | C-O Stretch (Ester) | The asymmetric C-O-C stretch of the ester group is a strong, characteristic band. |

| ~1100 | Medium | C-N Stretch | Stretching vibration of the C-N bonds within the pyrazole ring. |

| ~650 | Medium | C-Br Stretch | The carbon-bromine bond stretch appears in the fingerprint region. |

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation into smaller, charged pieces. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause reproducible ionization and fragmentation.

-

Mass Analysis: Separate the generated ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

The fragmentation pattern provides a fingerprint of the molecule's structure. The predicted major fragments are based on the known stability of ions and common fragmentation pathways for esters and halogenated heterocycles.[8][9][10]

| m/z Value | Proposed Fragment | Rationale |

| 232/234 | [M]⁺˙ | Molecular Ion Peak . The presence of a pair of peaks with an approximate 1:1 intensity ratio, separated by 2 m/z units, is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br). This confirms the molecular formula. |

| 187/189 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group . This is a very common and characteristic fragmentation pathway for ethyl esters, resulting from alpha-cleavage next to the carbonyl group.[9] |

| 159/161 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide . Following the loss of the ethoxy group, the resulting acylium ion can lose a molecule of CO. |

| 108 | [M - Br - CO₂Et]⁺ | Loss of bromine and the ethyl carboxylate group . This fragment corresponds to the remaining 4-methyl-pyrazole radical cation. |

The fragmentation of pyrazole rings can also involve complex rearrangements and the loss of HCN or N₂, providing further structural clues.[8]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon and proton skeleton. FT-IR spectroscopy validates the presence of key functional groups, including the N-H, C=O, and C-Br bonds. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) and reveals plausible fragmentation pathways that are consistent with the proposed structure. This multi-technique approach ensures the highest degree of confidence in the structural assignment, a critical requirement for all applications in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: A Keystone Intermediate for Modern Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a particularly valuable derivative, ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate. We will explore its synthesis, physicochemical properties, and, most critically, its role as a versatile synthetic intermediate in the construction of complex molecular architectures, with a particular emphasis on the development of next-generation kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both theoretical grounding and practical, field-proven insights into the strategic application of this potent building block.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for engaging with biological targets.[2] In the realm of protein kinase inhibitors, the pyrazole moiety has demonstrated exceptional utility.[3][4][5] Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, are implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized oncology, and the pyrazole scaffold is a recurring motif in many FDA-approved drugs.[1]

The strategic value of this compound lies in its trifunctional nature. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The ester at the 5-position offers a site for further modification, such as conversion to amides or other functional groups, to fine-tune the molecule's properties. Finally, the methyl group at the 4-position provides steric and electronic influence that can be exploited to modulate binding affinity and selectivity for the target kinase.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. The table below summarizes the key computed and reported properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 233.06 g/mol | --INVALID-LINK-- |

| CAS Number | 1257861-04-3 | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | - |

| Boiling Point | 337.5 ± 37.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis is crucial for the utility of any synthetic intermediate. While a direct, one-pot synthesis of the title compound is not extensively documented, a logical and experimentally sound pathway can be constructed based on established pyrazole chemistry. The proposed synthesis involves a two-step process: the initial formation of the pyrazole ring system, followed by regioselective bromination.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The synthesis of the pyrazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][9] In this proposed pathway, a Claisen condensation between ethyl 2-methyl-3-oxobutanoate and diethyl oxalate would yield the requisite 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine.

Experimental Protocol (Proposed):

-

Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of ethyl 2-methyl-3-oxobutanoate (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a weak acid and extract the product with an organic solvent. Purify the resulting ethyl 4-methyl-2,4-dioxobutanoate intermediate.

-

Cyclization: Dissolve the intermediate from the previous step in ethanol and add a catalytic amount of acetic acid. Add hydrazine hydrate (1.05 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude ethyl 4-methyl-1H-pyrazole-5-carboxylate can be purified by column chromatography or recrystallization.[9][10]

Step 2: Bromination of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The bromination of the pyrazole ring is an electrophilic aromatic substitution. The electron-rich nature of the pyrazole ring makes it susceptible to halogenation. The C3 position is generally favored for electrophilic attack in the absence of strong directing groups. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.

Experimental Protocol (Proposed):

-

Dissolve ethyl 4-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Cross-Coupling Reactions: Building Molecular Complexity

The true power of this compound lies in its ability to serve as a scaffold for the introduction of diverse molecular fragments via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[11][12][13]

Caption: Key cross-coupling reactions utilizing the title intermediate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[13] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-aryl-4-methyl-1H-pyrazole-5-carboxylate derivative.

Causality Behind Experimental Choices:

-

Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For challenging substrates, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be necessary to promote oxidative addition and reductive elimination.[14]

-

Base: The base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and side product formation.

-

Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents to facilitate the reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[11][12] This reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides.

Generalized Protocol for Buchwald-Hartwig Amination:

-

In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the desired 3-amino-4-methyl-1H-pyrazole-5-carboxylate derivative.[15]

Causality Behind Experimental Choices:

-

Ligand: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands generally promote the reaction by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

-

Base: A strong base is necessary to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is commonly used, but other bases can be employed depending on the substrate's sensitivity.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for the strategic and sequential introduction of diverse chemical functionalities, making it an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The ability to readily participate in robust and scalable cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations solidifies its position as a key building block in the modern medicinal chemist's toolbox, particularly in the ever-expanding field of kinase inhibitor research.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijtsrd.com [ijtsrd.com]

- 9. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. ethyl 4-methyl-1H-pyrazole-5-carboxylate | C7H10N2O2 | CID 13405303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Investigation of Ethyl 3-Bromo-4-methyl-1H-pyrazole-5-carboxylate Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and potential biological activities of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate and its derivatives. Drawing upon established principles in medicinal chemistry and a survey of current literature on related pyrazole compounds, this document serves as a roadmap for the investigation of this promising chemical scaffold.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents like celecoxib, and anticancer therapies.[3][4] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of its physicochemical properties and biological effects.[5] The subject of this guide, this compound, represents a synthetically accessible scaffold with functional handles that can be readily modified to explore a wide chemical space and optimize biological activity.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be approached through a multi-step process, beginning with the construction of the pyrazole ring, followed by halogenation. A plausible and adaptable synthetic route is outlined below, based on established methods for similar pyrazole-5-carboxylates.[6][7]

Protocol 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

This initial step involves the condensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-methyl-3-oxobutanoate in ethanol.

-

Slowly add hydrazine hydrate to the solution at room temperature with stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain ethyl 4-methyl-1H-pyrazole-5-carboxylate.

Protocol 2: Bromination of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The synthesized pyrazole is then subjected to electrophilic bromination to introduce the bromine atom at the 3-position.

Materials:

-

Ethyl 4-methyl-1H-pyrazole-5-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Benzoyl peroxide (initiator)

Procedure:

-

Dissolve ethyl 4-methyl-1H-pyrazole-5-carboxylate in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) to the solution in a single portion.

-

Add a catalytic amount of benzoyl peroxide.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported, the activities of structurally related pyrazoles allow for informed predictions. The presence of the bromo, methyl, and ethyl carboxylate groups are expected to significantly influence the biological profile.

Anticancer Activity

Pyrazole derivatives are well-documented for their anticancer properties, often acting through the inhibition of various kinases and other cellular signaling pathways.[3]

-

Structure-Activity Relationship Insights:

-

Halogen Substitution: The presence of a bromine atom at the 3-position can enhance anticancer activity. Halogens, being electron-withdrawing, can modulate the electronic properties of the pyrazole ring, potentially improving binding affinity to target proteins.[5]

-

Methyl Group: The methyl group at the 4-position may contribute to steric interactions within the binding pocket of a target enzyme, potentially influencing selectivity and potency.[8]

-

Ethyl Carboxylate Group: The ethyl carboxylate at the 5-position provides a key site for derivatization. Conversion of this ester to amides or other functional groups has been shown to be a successful strategy for enhancing anticancer efficacy.[3]

-

Antimicrobial Activity

The pyrazole scaffold is also a common feature in compounds with antibacterial and antifungal properties.[4]

-

Structure-Activity Relationship Insights:

-

Bromo Substituent: Halogenation of the pyrazole ring has been correlated with increased antimicrobial potency. The lipophilicity conferred by the bromine atom may facilitate penetration of microbial cell membranes.[9]

-

Derivatization of the Ester: The ethyl carboxylate group can be converted to hydrazides and subsequently to other heterocyclic rings (e.g., oxadiazoles, triazoles), a strategy that has yielded potent antimicrobial agents.

-

Anti-inflammatory Activity

The most famous pyrazole-containing drug, celecoxib, is a selective COX-2 inhibitor, highlighting the potential of this scaffold in treating inflammation.[1]

-

Structure-Activity Relationship Insights:

-

The substitution pattern on the pyrazole ring is crucial for COX-2 selectivity. While the specific contribution of the 3-bromo and 4-methyl groups to COX inhibition is not definitively known, these substituents will undoubtedly influence the compound's interaction with the cyclooxygenase active site.

-

The ethyl carboxylate offers a position for modification to mimic the sulfonamide or methylsulfone moieties present in many selective COX-2 inhibitors.

-

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and is a standard preliminary screen for anticancer compounds.[10]

Protocol 3: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

-

Prepare serial dilutions of the test compound (this compound and its derivatives) in the culture medium.

-

Treat the cells with various concentrations of the test compounds for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Compound | Concentration (µM) | % Cell Viability | IC50 (µM) |

| Test Compound 1 | 1 | ||

| 10 | |||

| 50 | |||

| 100 | |||

| Doxorubicin | 0.1 | ||

| 1 | |||

| 10 |

Diagram of Anticancer Screening Workflow:

Caption: Workflow for in vitro anticancer screening using the MTT assay.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC of a compound against various bacterial strains.[11]

Protocol 4: Broth Microdilution MIC Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Test compound stock solution in DMSO

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[12]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats (150-200g)

-

Carrageenan (1% w/v in saline)

-

Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the animals into groups: control, standard, and test compound groups.

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related pyrazole derivatives, this compound and its analogs are predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this scaffold, particularly the potential for derivatization at the ethyl carboxylate position, allows for the systematic exploration of structure-activity relationships.

Future research should focus on the synthesis of a library of derivatives, particularly amides and hydrazides, and their comprehensive biological evaluation using the protocols outlined in this guide. Mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their further development as potential drug candidates.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. verixiv-files.f1000.com [verixiv-files.f1000.com]

- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

The Strategic Utility of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, renowned for its versatile biological activities and synthetic tractability.[1] Within this privileged scaffold, ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate emerges as a particularly strategic building block for the synthesis of novel therapeutic agents. Its unique trifunctional architecture, featuring a reactive bromine atom, a modifiable ester group, and a substitution-directing methyl group, offers a wealth of opportunities for molecular elaboration and the exploration of diverse chemical spaces. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable intermediate, with a focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols, reaction pathway visualizations, and a critical analysis of its strategic advantages are presented to empower researchers in their drug discovery endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and investigational new drug candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1]

Notably, the pyrazole core is a key component of several successful kinase inhibitors.[1][2] Kinases, a class of enzymes that regulate a vast array of cellular processes, are implicated in the pathophysiology of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies, and the pyrazole scaffold has proven to be an exceptional platform for the design of potent and selective inhibitors.

This compound represents a highly versatile starting material for the construction of diverse pyrazole-based libraries. The strategic placement of its functional groups allows for sequential and site-selective modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the cyclization of a suitably substituted β-dicarbonyl compound with a hydrazine derivative, followed by bromination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1257861-04-3 | --INVALID-LINK-- |

| Molecular Formula | C₇H₉BrN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 233.06 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | --- |

Key Reactive Sites and Their Synthetic Potential

The medicinal chemistry value of this compound lies in the distinct reactivity of its three key functional groups: the C3-bromine, the C5-ethyl ester, and the N1-proton.

The C3-Bromine: A Gateway to Diverse Substitutions

The bromine atom at the 3-position is the primary handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazole core and a wide range of aryl or heteroaryl boronic acids or esters.[3][4][5] This is a powerful strategy for accessing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the 3-position.[6][7] This is crucial for installing key hydrogen bond donors and acceptors that can enhance binding affinity and selectivity for the target protein.

-

Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the bromo-pyrazole with a terminal alkyne. The resulting alkyne can serve as a versatile intermediate for further transformations or as a structural element in its own right.

-

Other Cross-Coupling Reactions: The C3-bromine can also participate in other cross-coupling reactions, such as Stille, Heck, and Negishi couplings, further expanding the synthetic possibilities.

Caption: Key Cross-Coupling Reactions at the C3-Position.

The C5-Ethyl Ester: A Versatile Handle for Modification

The ethyl ester at the 5-position provides another point for diversification and modulation of physicochemical properties.

-

Hydrolysis to Carboxylic Acid: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with a variety of amines to form amides, a common functional group in many drugs that can participate in key hydrogen bonding interactions.

-

Reduction to Alcohol: The ester can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). The alcohol can then be further functionalized, for example, by etherification or oxidation.

-

Direct Amination: In some cases, the ester can be directly converted to an amide by heating with an amine, although this is generally less efficient than the hydrolysis-acylation sequence.

The N1-Position: Influencing Properties and Vectorial Elaboration

The nitrogen at the 1-position is typically protonated but can be alkylated or arylated under appropriate conditions. Modification at this position can significantly impact the molecule's physicochemical properties, such as solubility and pKa, and can also be used to introduce additional binding interactions or to block potential metabolic sites.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it an ideal starting point for the synthesis of a variety of potential therapeutic agents.

Kinase Inhibitors

The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. By utilizing the C3-bromine for Suzuki or Buchwald-Hartwig coupling, various aromatic and heteroaromatic fragments can be introduced to occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The C5-ester, after conversion to an amide, can be used to introduce substituents that project into the solvent-exposed region, which can be optimized to improve pharmacokinetic properties.

Caption: General Workflow for Kinase Inhibitor Synthesis.

Other Therapeutic Areas

Beyond kinase inhibition, the versatility of this building block allows for its application in other therapeutic areas. The pyrazole core is present in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The ability to easily generate large libraries of diverse pyrazole derivatives from this starting material makes it a valuable tool for high-throughput screening campaigns aimed at discovering novel hits for a wide range of biological targets.

Experimental Protocols

The following are representative, non-optimized protocols for the synthesis and elaboration of this compound, based on established methodologies for similar substrates.

Protocol 1: Synthesis of this compound

This protocol is a general representation and may require optimization.

-

Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate. To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) followed by methyl iodide. Stir the reaction at room temperature until completion. Work-up involves neutralization, extraction, and purification by distillation or chromatography.

-

Step 2: Cyclization to Ethyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate. To the product from Step 1, add hydrazine hydrate in a suitable solvent (e.g., ethanol) and reflux the mixture. Monitor the reaction by TLC. Upon completion, cool the reaction and isolate the product by filtration or extraction.

-

Step 3: Bromination to this compound. Dissolve the product from Step 2 in a suitable solvent (e.g., acetic acid or chloroform). Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature. Stir until the reaction is complete. Quench the reaction, extract the product, and purify by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., a mixture of dioxane and water).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the systematic and efficient generation of diverse libraries of pyrazole-containing compounds. The well-established reactivity of its key functional groups, particularly the C3-bromine in cross-coupling reactions, makes it an ideal starting material for the synthesis of targeted therapies, most notably kinase inhibitors. As the demand for novel, potent, and selective small molecule drugs continues to grow, the strategic application of such well-designed building blocks will be paramount to the success of future drug discovery programs. Further exploration of the synthetic utility of this compound, including the development of novel transformations and its incorporation into innovative molecular designs, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Ethyl 3-Bromo-4-Methyl-1H-Pyrazole-5-Carboxylate: A Cornerstone Building Block for Next-Generation Agrochemicals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a privileged scaffold in modern agrochemical design, forming the core of numerous high-performing fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity, selectivity, and physicochemical properties. This technical guide provides an in-depth analysis of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, a highly functionalized and strategically important building block. We will explore its synthesis, delineate the reactivity of its key functional groups, and provide validated protocols for its transformation into advanced agrochemical intermediates. By explaining the causality behind synthetic choices and grounding them in structure-activity relationship (SAR) principles, this guide serves as a practical resource for researchers aiming to leverage this powerful intermediate in the discovery of novel crop protection solutions.

Introduction: The Strategic Value of the Pyrazole Scaffold

The relentless demand for increased agricultural productivity, coupled with the rise of resistance and stricter regulatory standards, necessitates continuous innovation in pesticide discovery.[3] Pyrazole-based compounds have emerged as a particularly fruitful area of research, delivering multiple blockbuster products.[4] Their success stems from the pyrazole ring's ability to act as a stable, aromatic core that can be decorated with various functional groups to optimize interactions with specific biological targets.[5]

Agrochemicals like the succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad) and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides (e.g., Pyrasulfotole, Topramezone) prominently feature the pyrazole motif.[1][6][7] The design of these molecules often relies on a modular approach, where specific fragments are introduced to the pyrazole core to control potency, spectrum of activity, and crop safety.

This is where a building block like This compound becomes invaluable. It provides pre-installed functionality at three key positions:

-

A Bromo Group (C3): A versatile handle for introducing diverse aryl and heteroaryl moieties via cross-coupling reactions.[8]

-

A Methyl Group (C4): A small alkyl substituent that can influence the molecule's conformation and interaction with the target protein.

-

An Ethyl Carboxylate Group (C5): Readily converted into the carboxamides that are critical for the biological activity of many pyrazole fungicides and insecticides.[5]

This guide will deconstruct the synthetic utility of this building block, offering both the "how" and the "why" for its application in agrochemical R&D.

Synthesis and Physicochemical Profile

The preparation of this compound is a multi-step process that begins with the construction of the pyrazole core, followed by selective halogenation.